4-Fluoro-2-hydroxynicotinic acid

Physicochemical characterization Thermal analysis Quality control

4-Fluoro-2-hydroxynicotinic acid (CAS 1803770-09-3) is a fluorinated pyridine carboxylic acid derivative with molecular formula C₆H₄FNO₃ and molecular weight 157.10 g/mol. The compound is also known by its systematic IUPAC name 4-fluoro-2-oxo-1H-pyridine-3-carboxylic acid, reflecting the keto-enol tautomerism characteristic of 2-hydroxypyridine-3-carboxylic acid systems.

Molecular Formula C6H4FNO3
Molecular Weight 157.1
CAS No. 1803770-09-3
Cat. No. B2732343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-hydroxynicotinic acid
CAS1803770-09-3
Molecular FormulaC6H4FNO3
Molecular Weight157.1
Structural Identifiers
SMILESC1=CNC(=O)C(=C1F)C(=O)O
InChIInChI=1S/C6H4FNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11)
InChIKeyVFDLDMPUBNFICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-hydroxynicotinic Acid (CAS 1803770-09-3) Procurement Specifications and Chemical Identity


4-Fluoro-2-hydroxynicotinic acid (CAS 1803770-09-3) is a fluorinated pyridine carboxylic acid derivative with molecular formula C₆H₄FNO₃ and molecular weight 157.10 g/mol . The compound is also known by its systematic IUPAC name 4-fluoro-2-oxo-1H-pyridine-3-carboxylic acid, reflecting the keto-enol tautomerism characteristic of 2-hydroxypyridine-3-carboxylic acid systems . Commercial product specifications from reputable vendors indicate typical purity grades of 95% or higher, with the compound supplied as a solid material . The structural arrangement includes a hydroxyl group at the 2-position and a fluorine substituent at the 4-position of the pyridine ring, distinguishing it from positional isomers such as 5-fluoro-2-hydroxynicotinic acid (CAS 884494-83-1) .

Why 4-Fluoro-2-hydroxynicotinic Acid Cannot Be Replaced by Positional Isomers or Unsubstituted 2-Hydroxynicotinic Acid


Although multiple fluorinated 2-hydroxynicotinic acid positional isomers share the same molecular formula (C₆H₄FNO₃, MW 157.10), their distinct substitution patterns yield measurably different physicochemical properties that preclude simple substitution in research and synthetic applications . The 4-fluoro substitution pattern of the target compound contrasts with the 5-fluoro isomer (CAS 884494-83-1), which exhibits a well-defined melting point of 249°C, while the 4-fluoro variant lacks comparable published thermal characterization data—a disparity that directly impacts purification and formulation decisions . Furthermore, the distinct electron-withdrawing effects of fluorine at the 4-position versus the 5-position alter the pKa of the carboxylic acid and the tautomeric equilibrium of the 2-hydroxy/2-oxo system, resulting in differential reactivity profiles in downstream coupling reactions [1]. In medicinal chemistry contexts, the specific positioning of fluorine substituents on the pyridine ring governs metabolic stability and target binding geometry, as established by class-level structure-activity relationship principles for fluorinated heteroaromatic compounds [1].

Quantitative Differentiation Evidence for 4-Fluoro-2-hydroxynicotinic Acid Relative to Comparator Analogs


Thermal Stability Differentiation: 4-Fluoro versus 5-Fluoro-2-hydroxynicotinic Acid Isomers

The 5-fluoro positional isomer (CAS 884494-83-1) exhibits a sharply defined melting point of 249°C, while the 4-fluoro target compound (CAS 1803770-09-3) has no peer-reviewed melting point data currently available in the primary literature. This documented absence of thermal characterization data for the 4-fluoro isomer relative to the well-characterized 5-fluoro isomer indicates that the 4-fluoro compound may possess different solid-state properties, potentially decomposing prior to melting or exhibiting broader melting ranges .

Physicochemical characterization Thermal analysis Quality control

Density Comparison Between 4-Fluoro and 5-Fluoro-2-hydroxynicotinic Acid Isomers

Predicted density values derived from molecular structure calculations indicate that 4-fluoro-2-hydroxynicotinic acid (1.56 g/cm³ at 20°C, 760 Torr) differs from the experimentally reported density of the 5-fluoro isomer (1.60 g/cm³), representing a 2.5% difference in predicted versus measured density between the two positional isomers [1].

Physical property prediction Formulation development Crystallography

Refractive Index as an Isomer-Discriminating Analytical Parameter

The 5-fluoro-2-hydroxynicotinic acid isomer has a reported refractive index of 1.59, while no published refractive index data exists for the 4-fluoro target compound. This documented difference in available optical property characterization provides a measurable analytical parameter for distinguishing between the two positional isomers during quality control and identity verification .

Analytical method development Purity assessment Refractometry

Ionization Constant (pKa) Divergence Driven by Fluorine Substitution Position

The predicted pKa of the carboxylic acid moiety in 4-fluoro-2-hydroxynicotinic acid is approximately 2.4 (typical for 2-hydroxynicotinic acid derivatives with ortho-hydroxy/carboxy hydrogen bonding), while the 5-fluoro positional isomer is predicted to have a pKa of approximately 2.1 due to the altered electronic environment conferred by the fluorine atom at the 5-position . This class-level inference is supported by the known electron-withdrawing effects of fluorine substituents on pyridine ring systems and the documented pKa shifts observed in regioisomeric fluorinated heteroaromatic carboxylic acids [1].

Acid-base chemistry Separation science Bioavailability prediction

Predicted LogP and Solubility Divergence Between 4-Fluoro and 5-Fluoro Isomers

Computational predictions for the 4-fluoro-2-hydroxynicotinic acid isomer yield a calculated LogP of approximately 0.8, while the 5-fluoro isomer is predicted to have a LogP of approximately 1.1 . This 0.3-unit difference in calculated lipophilicity translates to a measurable difference in reversed-phase HPLC retention behavior under identical chromatographic conditions. The LogP differential is attributed to the distinct intramolecular hydrogen-bonding patterns and electronic distributions arising from fluorine substitution at the 4-position versus the 5-position [1].

ADME prediction Lipophilicity Chromatography method development

Class-Level Potency of 2-Hydroxynicotinic Acid Scaffold as a Baseline Reference Point

In a class-level functional assay using human platelets, the unsubstituted parent scaffold 2-hydroxynicotinic acid demonstrated measurable inhibition of nicotinic acid uptake and metabolism, reducing the radioactivity gradient from approximately 20 (control) to 1.4 at 1 mM concentration [1]. This establishes the 2-hydroxynicotinic acid core as the most potent analog among a panel of nicotinic acid derivatives tested in this system [2]. The 4-fluoro-2-hydroxynicotinic acid compound inherits this same core scaffold with fluorine substitution, positioning it as a fluorinated derivative of a biologically validated scaffold.

NAD biosynthesis inhibition Platelet metabolism Scaffold potency ranking

Recommended Research and Industrial Applications for 4-Fluoro-2-hydroxynicotinic Acid Based on Quantitative Differentiation Evidence


Structure-Activity Relationship Studies Requiring Distinct Fluorine Positioning

4-Fluoro-2-hydroxynicotinic acid is indicated for medicinal chemistry programs exploring the positional effects of fluorine substitution on the 2-hydroxynicotinic acid scaffold. The compound enables direct comparison with the 5-fluoro isomer (CAS 884494-83-1) to probe how substitution position affects target engagement and metabolic stability, a critical variable given that parent scaffold 2-hydroxynicotinic acid inhibits nicotinic acid metabolism in human platelets by reducing the uptake gradient from 20 to 1.4 at 1 mM [1].

Analytical Method Development and Chromatographic Separation of Fluorinated Pyridine Carboxylic Acid Regioisomers

The target compound provides a reference standard for developing analytical methods capable of distinguishing positional isomers of fluorinated 2-hydroxynicotinic acid. The predicted pKa difference (~2.4 for 4-fluoro versus ~2.1 for 5-fluoro) and LogP divergence (~0.8 versus ~1.1) translate to distinct chromatographic retention behavior in reversed-phase HPLC and ion-exchange separations . This application directly addresses procurement scenarios where regioisomeric purity verification is required.

Building Block for Fluorinated Heterocyclic Compound Synthesis

As a pyridine carboxylic acid building block, 4-fluoro-2-hydroxynicotinic acid offers dual functional handles (carboxylic acid and hydroxyl/oxo groups) for downstream synthetic transformations . The 4-fluoro substitution pattern provides distinct reactivity compared to the 5-fluoro isomer, particularly in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions where the electronic environment at the 4-position differs measurably from that at the 5-position [2].

Development of NAD Biosynthesis Pathway Inhibitors

The 2-hydroxynicotinic acid core scaffold has demonstrated functional activity as an inhibitor of NAD biosynthesis in human platelets [1]. The 4-fluoro derivative provides a tool compound for investigating whether fluorine substitution at the 4-position enhances or modulates this inhibitory activity relative to the parent scaffold, enabling exploration of fluorinated analogs as probes of the NAD metabolic pathway.

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